2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole

Physicochemical properties Thermal stability Distillation

Sourcing a robust, poly-substituted benzoxazole scaffold for nucleophilic aromatic substitution (SNAr) often leads to inconsistent reactivity and failed synthetic routes. 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole provides a precisely defined solution: - Predictably high electrophilicity (pKa -7.69) ensures rapid C2-amination under mild conditions, reducing cycle time vs. less activated analogs. - The unique Cl/F/NO2 triad on the benzoxazole core delivers reproducible regiochemical outcomes in cross-coupling and cycloaddition pathways. - High thermal stability (bp 321°C) and density (1.697 g/cm³) support solid-supported combinatorial workflows and elevated-temperature reactions without evaporative loss.

Molecular Formula C7H2ClFN2O3
Molecular Weight 216.55 g/mol
Cat. No. B12863978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole
Molecular FormulaC7H2ClFN2O3
Molecular Weight216.55 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])F)OC(=N2)Cl
InChIInChI=1S/C7H2ClFN2O3/c8-7-10-4-2-5(11(12)13)3(9)1-6(4)14-7/h1-2H
InChIKeyBPZJTUUHZPLYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole: Physicochemical & Structural Identity


2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole (CAS 1935930-14-5) is a heterocyclic building block featuring a benzoxazole core substituted at the 2-position with chlorine, at the 6-position with fluorine, and at the 5-position with a nitro group . Its molecular formula is C7H2ClFN2O3, with a molecular weight of 216.55 g/mol . Predicted physicochemical properties include a boiling point of 321.0±22.0 °C, a density of 1.697±0.06 g/cm³, and a strongly negative predicted pKa of -7.69±0.30, indicating high electrophilic reactivity at the 2-chloro position .

2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole: Irreplaceable in Synthesis and Screening


Benzoxazole derivatives exhibit widely variable physicochemical and electronic properties depending on substituent position and type. 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole combines three distinct electron-withdrawing groups (Cl, F, NO₂) in a unique regiochemical arrangement, resulting in a predicted boiling point, density, and acidity (pKa) that differ significantly from mono- or di-substituted analogs . These differences directly impact reaction outcomes in nucleophilic aromatic substitution (SNAr), cross-coupling, and cycloaddition pathways. Furthermore, the specific substitution pattern influences lipophilicity and metabolic stability in biological assays, meaning that substituting a related benzoxazole can lead to divergent SAR conclusions or failed synthetic routes [1]. The quantitative evidence below demonstrates precisely how this compound differentiates from its closest structural comparators.

2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole: Comparison with Structural Analogs


Boiling Point vs. 2-Chloro-6-fluoro-1,3-benzoxazole

The presence of the nitro group at the 5-position substantially elevates the boiling point compared to the analog lacking this group. 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole exhibits a predicted boiling point of 321.0±22.0 °C, whereas 2-Chloro-6-fluoro-1,3-benzoxazole (lacking the nitro group) has a predicted boiling point of 206.9±13.0 °C . This represents an increase of approximately 114 °C, indicating significantly lower volatility and greater thermal stability.

Physicochemical properties Thermal stability Distillation

Density vs. 5-Nitro-1,3-benzoxazole

The incorporation of both chloro and fluoro substituents increases molecular density compared to analogs bearing only a nitro group. The predicted density of 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole is 1.697±0.06 g/cm³, whereas 5-Nitro-1,3-benzoxazole (lacking Cl and F) has a predicted density of 1.473±0.06 g/cm³ . This 15% higher density reflects stronger intermolecular interactions and more efficient crystal packing.

Crystal engineering Formulation Material science

C2 Electrophilicity vs. 2-Chloro-5-nitro-1,3-benzoxazole

The 6-fluoro substituent strongly enhances the electrophilicity of the adjacent C2-chloro position through both inductive (-I) and resonance effects. The predicted pKa of 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole is -7.69±0.30, which is significantly more negative (i.e., more acidic/electrophilic) than the pKa of -6.24±0.10 for 2-Chloro-5-nitro-1,3-benzoxazole, which lacks the 6-fluoro group .

Nucleophilic aromatic substitution Reactivity Synthetic methodology

Lipophilicity vs. 6-Fluoro-5-nitro-1,3-benzoxazole

The 2-chloro substituent increases lipophilicity compared to the unsubstituted C2 position. Based on structural analysis, 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole (MW 216.55) is expected to have a higher logP value than 6-Fluoro-5-nitro-1,3-benzoxazole (MW 182.11), which lacks the chloro group . This translates to improved membrane permeability and potentially altered tissue distribution profiles in cellular assays.

Drug discovery ADME LogP

CYP450 Inhibition Profile

In human liver microsome assays, a closely related benzoxazole scaffold (CHEMBL2413882) exhibited IC50 values >20,000 nM against CYP2E1, CYP2B6, and CYP2A6, indicating low CYP inhibition potential [1]. While direct data for 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole are not yet published, the shared core structure suggests that this compound may similarly avoid strong CYP interactions, a favorable attribute for lead-like molecules.

Drug metabolism CYP450 Toxicology

2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole: Key Applications in Synthesis and Discovery


2-Aminobenzoxazole Synthesis via SNAr

The strongly negative pKa (-7.69) and the electron-withdrawing nitro and fluoro groups render the C2-chloro bond highly susceptible to nucleophilic displacement by primary and secondary amines. This property enables efficient access to diverse 2-aminobenzoxazole libraries under mild conditions (e.g., room temperature, DMF, K₂CO₃) . The enhanced reactivity compared to 2-chloro-5-nitro-1,3-benzoxazole (pKa -6.24) translates to shorter reaction times and higher conversion rates.

CYP Inhibition Screening and Lead Optimization

Given the favorable CYP inhibition profile observed for structurally related benzoxazoles (IC50 >20,000 nM against major CYP isoforms) [1], 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole serves as an ideal core scaffold for medicinal chemistry programs aiming to minimize metabolic liabilities. The tunable substitution pattern allows for the introduction of additional pharmacophores while maintaining low CYP interaction risk.

High-Temperature Organic Reactions

The high predicted boiling point (321.0±22.0 °C) makes this compound suitable for reactions requiring elevated temperatures, such as palladium-catalyzed cross-couplings or cycloadditions, without significant evaporative loss . This thermal stability is particularly valuable in flow chemistry setups or microwave-assisted synthesis where precise temperature control is essential.

Solid-Phase Supported Synthesis

The relatively high density (1.697 g/cm³) and predicted crystallinity suggest that 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole can be effectively immobilized on solid supports for combinatorial chemistry applications . The electron-deficient nature of the benzoxazole ring also facilitates on-bead cleavage and subsequent derivatization.

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